2,2-Dimethyl-3-octanol

Descripción

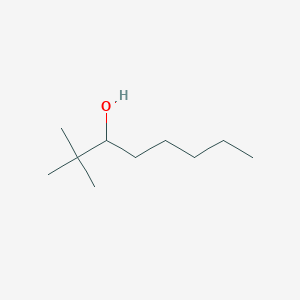

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-6-7-8-9(11)10(2,3)4/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIWNYAWODSERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19841-72-6 | |

| Record name | 3-Octanol, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanol,2-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 2,2 Dimethyl 3 Octanol and Its Stereoisomers

Established Reaction Pathways for 2,2-Dimethyl-3-octanol Synthesis

Precursor-Based Synthetic Approaches

The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 2,2-dimethyl-3-octanone (B1266652). ontosight.ai This ketone precursor can be synthesized via several methods, including the oxidation of this compound itself or the reaction of 2,2-dimethyl-1-heptene with oxygen in the presence of a catalyst. ontosight.ai Another approach involves the hydration of alkynes, such as 2,2-dimethyl-3-octyne, to form the ketone which is then reduced to the desired alcohol.

A common and versatile method for forming the carbon skeleton of such alcohols is the Grignard reaction. This would typically involve the reaction of an appropriate Grignard reagent, such as pentylmagnesium bromide, with pivalaldehyde (2,2-dimethylpropanal). The resulting magnesium alkoxide is then hydrolyzed to yield the racemic this compound.

Table 1: Precursor-Based Synthetic Reactions

| Precursor | Reagents and Conditions | Product |

| 2,2-Dimethyl-3-octanone | Reducing agents (e.g., NaBH₄, LiAlH₄) | This compound |

| Pivalaldehyde | Pentylmagnesium bromide, followed by hydrolysis | This compound |

| 2,2-Dimethyl-3-octyne | Hydration (e.g., H₂SO₄, H₂O, HgSO₄), then reduction | This compound |

Development of Efficient Synthetic Routes

The development of more efficient synthetic routes often focuses on improving yields, reducing the number of steps, and utilizing readily available starting materials. For instance, the catalytic hydrogenation of phenols can be a route to cyclohexanones, which are related cyclic ketones. google.com While not directly applicable to the acyclic this compound, the principles of catalytic hydrogenation are relevant for ketone reductions.

Research into related structures, such as 2-methyl-4-octanol, has explored various synthetic strategies that could be adapted. These include methods starting from chiral precursors like D-mannitol to achieve high enantiomeric purity. Such multi-step syntheses, while complex, offer a high degree of control over the final product's stereochemistry.

Stereoselective Synthesis of this compound Enantiomers

The presence of a chiral center at the C-3 position of this compound means it can exist as two enantiomers, (R)- and (S)-2,2-dimethyl-3-octanol. The synthesis of enantiomerically pure or enriched forms of this alcohol requires stereoselective methods.

Asymmetric Catalysis in Chiral Alcohol Synthesis

Asymmetric catalysis is a powerful tool for synthesizing chiral alcohols. ru.nliupac.org This often involves the reduction of a prochiral ketone using a chiral catalyst. One well-established method is the use of chiral oxazaborolidine catalysts, which can effectively reduce a variety of ketones to their corresponding chiral alcohols with high enantioselectivity. ru.nl Another approach is the catalytic hydrosilylation of olefins, followed by oxidation, which can produce optically active alcohols. iupac.org

For example, the asymmetric reduction of 2,2-dimethyl-3-octanone could be achieved using a chiral borane (B79455) reagent, such as (R,R)- or (S,S)-2,5-dimethylborolane, to yield the corresponding (S)- or (R)-2,2-dimethyl-3-octanol with high enantiomeric excess. acs.org

Table 2: Asymmetric Catalysis for Chiral Alcohol Synthesis

| Substrate | Chiral Catalyst/Reagent | Product | Key Feature |

| Prochiral Ketone | Chiral Oxazaborolidine | Chiral Secondary Alcohol | Catalytic reduction with high enantioselectivity. ru.nl |

| Terminal Alkene | Palladium-MOP catalyst | Chiral Secondary Alcohol | Asymmetric hydrosilylation followed by oxidation. iupac.org |

| Dialkyl Ketone | (R,R)- or (S,S)-2,5-Dimethylborolane | Chiral Secondary Alcohol | Highly stereoselective reduction. acs.org |

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. Evans' oxazolidinone auxiliaries, for example, are widely used in asymmetric aldol (B89426) reactions, which can be a key step in building up the carbon skeleton of chiral alcohols. researchgate.net

In the context of this compound, a chiral auxiliary could be attached to a smaller precursor molecule. For instance, an acylated chiral oxazolidinone could undergo a diastereoselective alkylation or an aldol reaction to introduce the necessary stereochemistry. Subsequent cleavage of the auxiliary would then lead to a chiral intermediate that can be converted to the final product. Sulfur-based chiral auxiliaries have also emerged as effective alternatives in asymmetric synthesis. scielo.org.mx

Biocatalytic Approaches for Enantioselective Production

Biocatalysis offers an environmentally friendly and highly selective alternative for the production of enantiopure alcohols. rsc.orgunipd.it Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the stereoselective reduction of prochiral ketones to chiral alcohols with high enantiomeric excess. rsc.orgmdpi.com These reactions often utilize whole-cell systems which can regenerate the necessary cofactors, making the process more efficient and cost-effective. mdpi.com

For instance, whole cells of certain microorganisms, like Acetobacter pasteurianus, have been shown to perform anti-Prelog reduction of ketones, yielding (R)-alcohols with high enantiomeric excess. nih.gov Conversely, many other microorganisms follow Prelog's rule to produce (S)-alcohols. The kinetic resolution of racemic alcohols using lipases is another common biocatalytic strategy. unipd.itnih.gov In this process, one enantiomer of the racemic alcohol is selectively acylated, allowing for the separation of the two enantiomers.

Table 3: Biocatalytic Methods for Chiral Alcohol Synthesis

| Biocatalytic Method | Enzyme Class | Substrate | Product | Key Feature |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Prochiral Ketone | Enantiopure Alcohol | High enantioselectivity (either (R) or (S) depending on the enzyme). nih.gov |

| Kinetic Resolution | Lipase (B570770) | Racemic Alcohol | Enantiopure Alcohol and Acylated Alcohol | Selective acylation of one enantiomer. unipd.itnih.gov |

| Enantioselective Oxidation | Flavin-dependent Oxidases | Racemic Secondary Allylic Alcohols | Enantiopure Alcohol and Ketone | Kinetic resolution through oxidation of one enantiomer. nih.gov |

Optimization of Synthetic Strategies for High Enantiomeric Purity

The synthesis of this compound with a high degree of enantiomeric purity is critical for applications where specific stereoisomers exhibit distinct biological activities or chemical properties. Optimization of synthetic routes is, therefore, a key area of research, focusing on maximizing the enantiomeric excess (e.e.) of the desired stereoisomer while maintaining reasonable chemical yields. Strategies to achieve high enantioselectivity include kinetic resolution of racemic mixtures, asymmetric reduction of a prochiral ketone precursor, and synthesis from a chiral pool.

One of the most effective methods for obtaining enantiomerically pure unhindered aliphatic alcohols is through enzymatic kinetic resolution. unipd.it This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure alcohol from the acylated product. For instance, lipase-catalyzed acetylation is a widely adopted method. researchgate.net In a typical optimization process, various parameters are adjusted to enhance both the reaction rate and the enantioselectivity (E value). These parameters include the choice of lipase, the acyl donor, the solvent, and the reaction temperature. For example, in the resolution of analogous secondary alcohols, lipases from Pseudomonas cepacia (now Burkholderia cepacia) and Candida antarctica Lipase B (CAL-B) have demonstrated high efficacy. unipd.itmdpi.com The use of vinyl acetate (B1210297) as an acyl donor often leads to irreversible transesterification, which can drive the reaction to completion and improve yields. researchgate.net Solvents also play a crucial role, with hydrophobic organic solvents like toluene (B28343) or methyl tert-butyl ether (MTBE) often enhancing enantioselectivity. mdpi.comnih.gov Through systematic optimization, it is possible to achieve over 99% e.e. for the desired alcohol enantiomer. researchgate.net

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (e.e.) of Alcohol (%) |

| Pseudomonas fluorescens | Vinyl Acetate | Heptane | 30 | 51 | >99 (S)-enantiomer |

| Novozym 435 (CAL-B) | Vinyl Acetate | Toluene | 40 | ~50 | 98 (S)-enantiomer |

| Burkholderia cepacia | Vinyl Acetate | tert-Butyl methyl ether | Room Temp | ~50 | >99 |

Note: This table presents illustrative data from studies on analogous secondary alcohols to demonstrate the potential of enzymatic resolution. The optimal conditions for this compound would require specific experimental investigation.

Another prominent strategy for achieving high enantiomeric purity is the asymmetric reduction of the corresponding prochiral ketone, 2,2-dimethyl-3-octanone. This approach avoids the 50% theoretical yield limit of kinetic resolution. A variety of chiral reducing agents and catalysts have been developed for the enantioselective reduction of unhindered dialkyl ketones. koreascience.kr Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, is a powerful tool for this transformation. koreascience.kr Furthermore, chiral borolane reagents, such as (R,R)- or (S,S)-2,5-dimethylborolane, have shown excellent enantioselectivity in the reduction of unhindered ketones. acs.org The optimization of these reactions involves screening different catalysts, adjusting the stoichiometry of the reagents, and controlling the reaction temperature to maximize the enantiomeric excess of the resulting this compound.

Advanced catalytic systems combining different synthetic steps have also been developed. For example, the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) of alkenes can be coupled with a subsequent lipase-catalyzed acetylation in a sequential process. jst.go.jp This "ZACA–lipase-catalyzed acetylation" synergy allows for the synthesis of chiral alcohols with very high enantiomeric purity (≥99% e.e.). jst.go.jp While complex, such multi-step, one-pot, or sequential processes represent the cutting edge of enantioselective synthesis, offering high efficiency and stereochemical control. jst.go.jp

The determination of enantiomeric purity is a crucial aspect of optimizing these synthetic strategies. High-performance liquid chromatography (HPLC) using a chiral stationary phase or gas chromatography (GC) with a chiral column are standard analytical techniques. koreascience.kr Alternatively, derivatization of the alcohol with a chiral agent, such as Mosher's acid, followed by NMR analysis can be used to determine the enantiomeric excess. ethz.chresearchgate.net

Reaction Mechanisms and Transformation Pathways of 2,2 Dimethyl 3 Octanol

Oxidative Transformations of 2,2-Dimethyl-3-octanol

Acceptorless Dehydrogenation Mechanisms

Acceptorless dehydrogenation (AAD) presents an atom-economical and environmentally favorable method for the oxidation of alcohols to carbonyl compounds, with the only byproduct being hydrogen gas. researchgate.netresearchgate.net This process is typically catalyzed by transition metal complexes and avoids the use of stoichiometric oxidants. researchgate.net For secondary alcohols like this compound, AAD leads to the formation of the corresponding ketone, 2,2-dimethyl-3-octanone (B1266652).

The general mechanism for acceptorless dehydrogenation of a secondary alcohol catalyzed by a metal complex involves several key steps:

Coordination: The alcohol coordinates to the metal center of the catalyst.

β-Hydride Elimination: A hydrogen atom from the hydroxyl group and a hydrogen atom from the adjacent carbon are eliminated, forming a metal-hydride species and releasing the ketone product.

Reductive Elimination: Two hydrogen atoms are reductively eliminated from the metal-hydride species to regenerate the active catalyst and release molecular hydrogen.

Various transition metal complexes, including those based on iridium, ruthenium, and palladium, have been shown to be effective catalysts for the acceptorless dehydrogenation of alcohols. researchgate.netcsic.esscispace.com For instance, iridium complexes stabilized by N,N,N-pincer ligands have demonstrated high efficiency in the base-free and acceptorless dehydrogenation of secondary alcohols. csic.es The catalytic activity is influenced by factors such as the ligand sphere of the metal catalyst and the reaction conditions. researchgate.net

Catalytic Oxidation Pathways and Byproduct Formation

The catalytic oxidation of this compound can also be achieved using molecular oxygen as the terminal oxidant, a process often referred to as aerobic oxidation. This method is considered sustainable as the primary byproduct is water. rsc.org Stable radical catalyst systems, such as those involving copper and a nitroxyl (B88944) radical like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), have proven effective for the aerobic oxidation of sterically hindered secondary alcohols, including this compound. rsc.org

In a typical copper/nitroxyl radical-catalyzed aerobic oxidation, the mechanism is proposed to involve a binuclear Cu₂O₂ intermediate. The reaction pathway generally proceeds with high selectivity towards the ketone product. However, the formation of byproducts can occur, particularly under more forcing conditions or with less selective catalysts. For primary alcohols, over-oxidation to carboxylic acids or the formation of esters via hemiacetal intermediates can be observed. technion.ac.il While this compound is a secondary alcohol and thus not susceptible to over-oxidation to a carboxylic acid, side reactions can still potentially occur depending on the specific catalyst system and reaction conditions employed. For instance, in some oxidation systems using hydrogen peroxide as the oxidant, byproducts can arise from the decomposition of the oxidant or from side reactions of the alcohol itself. researchgate.net

| Catalyst System | Oxidant | Primary Product | Potential Byproducts |

| Iridium N,N,N-pincer complex | - (Acceptorless) | 2,2-Dimethyl-3-octanone | Hydrogen |

| Cu(I)/ABNO | O₂ | 2,2-Dimethyl-3-octanone | Water |

| Sodium tungstate/Phase transfer catalyst | H₂O₂ | 2,2-Dimethyl-3-octanone | Decomposition products of H₂O₂ |

Kinetics of Radical-Initiated Reactions (e.g., with Chlorine Atoms)

The gas-phase reactions of alcohols with radicals, such as chlorine atoms, are important for understanding their atmospheric chemistry. The kinetics of the reaction between this compound and chlorine atoms have been studied using relative rate methods.

The primary reaction pathway involves the abstraction of a hydrogen atom from the carbon atom bearing the hydroxyl group (the α-position), leading to the formation of a hydroxyalkyl radical. This radical then typically reacts with molecular oxygen in the atmosphere to form a peroxy radical, which can undergo further reactions. researchgate.net The abstraction of hydrogen atoms from other positions on the alkyl chain can also occur, leading to a variety of radical intermediates and subsequent oxidation products. nih.gov

Nucleophilic and Electrophilic Reaction Profiles

Influence of Steric Hindrance on Reactivity (e.g., Geminal Dimethyl Groups)

The reactivity of this compound in nucleophilic and electrophilic reactions is significantly influenced by steric hindrance. The presence of the bulky geminal dimethyl groups on the carbon atom adjacent to the hydroxyl-bearing carbon (the α-carbon) creates a sterically crowded environment.

This steric hindrance has a pronounced effect on reactions involving nucleophilic attack at the α-carbon. For example, in Sₙ2 reactions where a nucleophile attacks the carbon atom bearing a leaving group, the presence of bulky substituents dramatically slows down the reaction rate. kahedu.edu.in If the hydroxyl group of this compound were converted to a good leaving group, direct nucleophilic substitution at the C-3 position via an Sₙ2 mechanism would be highly disfavored due to the steric bulk of the adjacent tert-butyl group.

Conversely, steric hindrance can favor reactions that proceed through carbocation intermediates (Sₙ1 or E1 mechanisms), provided a stable carbocation can be formed. However, the formation of a secondary carbocation at the C-3 position might be followed by rearrangement to a more stable tertiary carbocation if a suitable migrating group is available.

The steric hindrance also affects the reactivity of the hydroxyl group itself. While the oxygen atom of the hydroxyl group can act as a nucleophile, its ability to attack a sterically hindered electrophile would be diminished. Similarly, electrophilic attack on the hydroxyl oxygen is also subject to steric effects from the surrounding alkyl groups. tdl.org

Regioselectivity and Stereoselectivity in Functional Group Transformations

Functional group transformations involving this compound are governed by the principles of regioselectivity and stereoselectivity, which are often influenced by the steric and electronic properties of the molecule.

Regioselectivity: In reactions where multiple reaction sites are available, regioselectivity refers to the preference for reaction at one site over another. For example, in the oxidation of this compound, the reaction selectively occurs at the secondary alcohol functional group, leading to the formation of the corresponding ketone. This is a highly regioselective transformation. In radical-initiated reactions, such as with chlorine atoms, the initial hydrogen abstraction can occur at different positions, but the C-H bond at the α-carbon is often the most reactive site.

Stereoselectivity: Since this compound is a chiral molecule (the C-3 atom is a stereocenter), reactions at this center or at adjacent positions can lead to the formation of stereoisomers. Stereoselectivity describes the preferential formation of one stereoisomer over another. For instance, if a reaction were to proceed through a planar intermediate at the C-3 position (like a carbocation), a subsequent nucleophilic attack would likely result in a racemic mixture of products unless a chiral reagent or catalyst is used to control the stereochemical outcome.

In many catalytic reactions, the stereochemistry of the product is influenced by the catalyst. For example, asymmetric hydrogenation of the corresponding ketone, 2,2-dimethyl-3-octanone, using a chiral catalyst could, in principle, lead to the enantioselective formation of one enantiomer of this compound. The steric bulk of the geminal dimethyl groups would play a crucial role in the substrate-catalyst interaction, influencing the enantioselectivity of the transformation.

Catalytic Applications of this compound as a Substrate or Reagent

This compound, a secondary alcohol characterized by significant steric hindrance around the hydroxyl group, serves as a valuable substrate and reagent in various catalytic transformations. Its structure, featuring a bulky tert-butyl group adjacent to the alcohol-bearing carbon, presents a unique challenge and opportunity for catalyst development, particularly in reactions involving oxidation and other functional group manipulations. Research into its catalytic applications provides insights into the efficacy and selectivity of different catalytic systems when faced with sterically demanding substrates. rsc.orgqub.ac.uk The compound is a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. ontosight.ai

Transition Metal-Catalyzed Processes

Transition metal catalysis offers robust methods for the transformation of alcohols. In the context of this compound, these processes are primarily focused on oxidation reactions, where the secondary alcohol is converted to the corresponding ketone, 2,2-Dimethyl-3-octanone. ontosight.ai The steric bulk of the substrate makes it an excellent test case for the efficiency of modern catalytic systems.

A notable example is the aerobic oxidation of this compound using a copper-based catalyst system. rsc.org Research has demonstrated that a system comprising a copper(I) source, such as Cu(MeCN)₄OTf, a ligand like 4,4′-dimethoxy-2,2′-bipyridine (MeObpy), and a sterically unhindered nitroxyl radical co-catalyst, 9-azabicyclo[3.3.1]nonan-N-oxyl (ABNO), is highly effective. rsc.org This system can efficiently oxidize a wide range of secondary alcohols, including those with substantial steric hindrance near the reaction center, such as this compound. rsc.orgqub.ac.uk High yields of the corresponding ketone can be achieved in a short time frame, highlighting the system's high activity. rsc.org

The success of the Cu(I)/ABNO system with bulky substrates like this compound is attributed to the use of the less sterically hindered ABNO radical compared to the more traditional TEMPO radical. rsc.org While palladium-based catalysts are also widely used for alcohol oxidation, the copper/nitroxyl radical systems have proven particularly adept for this type of challenging substrate. rsc.orgacs.org

| Catalyst System | Substrate | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 5 mol% Cu(MeCN)₄OTf, 5 mol% MeObpy, 10 mol% NMI, 1 mol% ABNO | This compound | 2,2-Dimethyl-3-octanone | 1 hour | High | rsc.org |

Organocatalytic and Biocatalytic Systems

Beyond transition metals, organocatalytic and biocatalytic systems present green and sustainable alternatives for chemical synthesis. mdpi.comdokumen.pubmdpi.com While specific, detailed studies on this compound within these systems are emerging, its structure as a secondary alcohol makes it a candidate for several established reaction types.

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. mdpi.comdokumen.pub For a substrate like this compound, potential applications include:

Acyl Transfer Reactions: Nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or various phosphines are known to catalyze the acylation of alcohols. mdpi.com this compound could serve as the nucleophile in such reactions to form esters.

Mitsunobu Reaction: Organophosphorus reagents can be used to achieve stereoinversive substitution of secondary alcohols, a reaction for which this compound could be a suitable substrate. core.ac.uk

Oxidations: Iminium salt organocatalysts have been developed for the hydroxylation and oxidation of C-H bonds, and similar systems could potentially be adapted for the oxidation of sterically hindered alcohols. google.com

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. mdpi.comrsc.org Potential biocatalytic applications for this compound include:

Enzymatic Resolutions: Lipases are commonly used for the kinetic resolution of racemic alcohols via transesterification. scispace.com A lipase (B570770) could selectively acylate one enantiomer of this compound, allowing for the separation of enantiomers.

Oxidation/Reduction: Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.com An ADH could be employed for the stereoselective oxidation of one enantiomer of this compound or the stereoselective reduction of 2,2-Dimethyl-3-octanone. mdpi.comresearchgate.net

| Catalytic System | Reaction Type | Potential Product | Key Catalyst/Enzyme Class |

|---|---|---|---|

| Organocatalysis | Acylation | Ester derivative | DMAP, Phosphines mdpi.com |

| Organocatalysis | Oxidation | 2,2-Dimethyl-3-octanone | Iminium salts google.com |

| Biocatalysis | Transesterification (Resolution) | Enantioenriched ester and alcohol | Lipases scispace.com |

| Biocatalysis | Oxidation | 2,2-Dimethyl-3-octanone | Alcohol Dehydrogenases (ADHs) mdpi.com |

Mechanistic Investigations of Catalyst Turnover

Understanding the reaction mechanism and the factors governing catalyst turnover is crucial for optimizing catalytic processes. For the oxidation of alcohols like this compound, the mechanism varies significantly between different catalytic systems.

In many palladium-catalyzed aerobic oxidations , the catalytic cycle involves the coordination of the alcohol to the Pd(II) center, followed by a turnover-limiting step which can be either the deprotonation of the coordinated alcohol or β-hydride elimination to form a Pd(0)-hydride species. acs.org The final step is the reoxidation of Pd(0) back to the active Pd(II) state by a co-oxidant, such as molecular oxygen. acs.orgresearchgate.net The presence and nature of ligands, such as pyridines or DMSO, can significantly influence which step is rate-limiting. acs.org

For the highly effective Cu(I)/ABNO system used to oxidize this compound, the mechanism is distinct. The turnover is not limited by β-hydride elimination. rsc.org Instead, the reaction is believed to proceed through the formation of a copper(II)-alkoxide intermediate. The key step involves a bimolecular reaction between this Cu-alkoxide and the nitroxyl radical (ABNO), which facilitates the oxidation of the alcohol to the ketone and regenerates the active catalyst. rsc.org The switch from the bulkier TEMPO radical to the sterically unhindered ABNO radical addresses the steric hindrance issue posed by substrates like this compound. rsc.org

In organocatalytic systems , the mechanism is fundamentally different as it does not involve metal centers. For example, in a nucleophilic catalysis pathway for acylation, the organocatalyst (e.g., DMAP) first reacts with the acyl source to form a highly reactive acyl-catalyst intermediate. mdpi.com This intermediate is then attacked by the alcohol (this compound) to form the ester product and regenerate the catalyst. mdpi.com

| Catalyst System | Key Intermediate(s) | Typical Turnover-Limiting Step | Role of Co-Catalyst/Ligand |

|---|---|---|---|

| Pd(II)/Ligand | Pd(II)-alkoxide | Alcohol deprotonation or β-hydride elimination acs.org | Influences rate-limiting step, stabilizes Pd species acs.org |

| Cu(I)/Nitroxyl Radical | Cu(II)-alkoxide | Bimolecular reaction between Cu-alkoxide and nitroxyl radical rsc.org | Acts as the direct oxidant of the metal-alkoxide rsc.org |

| Organocatalyst (e.g., DMAP) | Acyl-pyridinium ion | Formation of acyl-catalyst intermediate or its reaction with the alcohol mdpi.com | Acts as a nucleophilic shuttle mdpi.com |

Stereochemical Analysis and Chiral Resolution of 2,2 Dimethyl 3 Octanol

Enantiomeric and Diastereomeric Relationships in 2,2-Dimethyl-3-octanol

This compound possesses a single chiral center at the third carbon atom, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a tert-butyl group, and a pentyl group. nist.govuni.luchemspider.comnih.gov The presence of this chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. uou.ac.in These enantiomers are designated as (R)-2,2-dimethyl-3-octanol and (S)-2,2-dimethyl-3-octanol.

While this compound itself only has enantiomers, if another chiral center were introduced into the molecule, it would lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. uou.ac.in For instance, if a substituent on the pentyl chain was chiral, the resulting molecule would have two chiral centers, giving rise to four possible stereoisomers. These would exist as two pairs of enantiomers, and the relationship between a stereoisomer from one pair and a stereoisomer from the other pair would be diastereomeric.

Chromatographic Methods for Enantiomeric Separation

The separation of enantiomers, a process known as chiral resolution, is essential for determining the enantiomeric purity of a sample. diva-portal.org Chromatographic techniques are widely used for this purpose, employing either chiral or achiral stationary phases. uni-muenchen.de

Chiral Stationary Phase Gas Chromatography (GC) Applications

Chiral stationary phase gas chromatography (CSP-GC) is a powerful technique for the direct separation of enantiomers. researchgate.net This method utilizes a capillary column coated with a chiral stationary phase (CSP), often a derivative of cyclodextrin (B1172386). gcms.cznih.gov The enantiomers of a chiral analyte interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. This difference in interaction leads to different retention times, allowing for their separation. researchgate.net

For alcohols like this compound, derivatization into esters, such as acetates, can enhance the separation factor (α) on certain chiral columns. nih.govudl.cat For example, the acetylation of various chiral alcohols has been shown to significantly improve their resolution on a CP Chirasil-DEX CB column. nih.govudl.cat

Table 1: Examples of Chiral Stationary Phases for GC

| Chiral Stationary Phase Type | Common Selector |

|---|---|

| Cyclodextrin-based | Modified β-cyclodextrins |

| Amino acid derivatives | L-valine-tert-butylamide polysiloxane |

Chiral High-Performance Liquid Chromatography (HPLC) Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is another primary method for enantiomeric separation. nih.gov Similar to chiral GC, it can employ chiral stationary phases to directly separate enantiomers. nih.gov The choice of the chiral stationary phase and the mobile phase is crucial for achieving optimal separation. chromatographyonline.com

Diastereomeric Derivatization for Achiral Column Separation

An alternative to using a chiral stationary phase is to convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). thieme-connect.dethieme-connect.de These resulting diastereomers have different physical properties and can be separated on a standard achiral column by gas chromatography or HPLC. nih.govthieme-connect.de For an alcohol like this compound, a common approach is esterification with a chiral carboxylic acid. nih.gov For instance, racemic alcohols can be esterified with an enantiomerically pure chiral acid, and the resulting diastereomeric esters are then separated. nih.govresearchgate.net

Derivatization Strategies for Enantiomeric Purity Assessment

Determining the enantiomeric excess (ee), a measure of the purity of a chiral substance, is crucial in many chemical syntheses. thieme-connect.dewikipedia.org Derivatization with a chiral agent is a common strategy to facilitate this analysis.

The reaction of a racemic alcohol with an enantiomerically pure chiral derivatizing agent produces a mixture of diastereomers. The ratio of these diastereomers, which corresponds to the enantiomeric ratio of the original alcohol, can then be determined using techniques like NMR spectroscopy or chromatography on an achiral column. thieme-connect.de

Several chiral derivatizing agents are available for alcohols. For example, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives are widely used to form diastereomeric esters. diva-portal.org The resulting esters can then be analyzed by NMR spectroscopy, where the different chemical environments of the diastereomers lead to distinct signals. diva-portal.org Other reagents include chiral phosphines and chlorophosphines, which can be used to form derivatives analyzable by ³¹P-NMR spectroscopy. researchgate.net

Table 2: Common Chiral Derivatizing Agents for Alcohols

| Agent | Resulting Derivative | Analytical Method |

|---|---|---|

| (R)- or (S)-Mosher's acid | Diastereomeric esters | ¹H NMR, ¹⁹F NMR |

| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid | Diastereomeric esters | HPLC, ¹H NMR |

| Chiral phospholidines | Diastereomeric phosphites | ³¹P NMR |

Determination of Absolute Configuration (e.g., X-ray Crystallography of Derivatives)

While chromatographic and spectroscopic methods can determine the enantiomeric purity, establishing the absolute configuration (the actual three-dimensional arrangement of atoms) of an enantiomer often requires more definitive techniques. researchgate.net

X-ray crystallography of a single crystal of a chiral molecule or its derivative is a powerful method for unambiguously determining its absolute configuration. researchgate.net For alcohols like this compound, it is often necessary to first form a crystalline derivative. This can be achieved by reacting the alcohol with a suitable chiral auxiliary that facilitates crystallization. researchgate.net For example, esterification with reagents like camphorsultam dichlorophthalic acid can yield crystalline diastereomers suitable for X-ray analysis. nih.govresearchgate.net The known absolute configuration of the chiral auxiliary within the crystal structure allows for the determination of the absolute configuration of the alcohol moiety. researchgate.net

Molecular Recognition Studies of Enantiomers (e.g., Host-Guest Complexation)

The enantioselective recognition of chiral molecules is a fundamental area of supramolecular chemistry with significant implications for enantiomeric separation and analysis. Host-guest complexation, where a chiral host molecule selectively binds one enantiomer of a chiral guest over the other, is a primary mechanism for achieving this recognition. While specific molecular recognition studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles governing the interaction of chiral alcohols with host molecules, particularly cyclodextrins, can be applied to understand its expected behavior.

Cyclodextrins are cyclic oligosaccharides that possess a toroidal shape with a hydrophilic exterior and a hydrophobic inner cavity. rsc.orgmdpi.com This structure allows them to encapsulate guest molecules that are less polar than the surrounding aqueous environment, forming inclusion complexes. nih.gov The formation of these host-guest complexes is driven by a combination of non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. acs.orgacs.org

For a chiral guest molecule like this compound, the chiral environment of the cyclodextrin cavity can lead to the formation of diastereomeric complexes with the (R) and (S) enantiomers. These diastereomeric complexes will have different association constants, which forms the basis for chiral recognition. The degree of enantioselectivity is influenced by the "goodness of fit" between the host and each enantiomer.

The structure of this compound, a tertiary alcohol, presents significant steric bulk around the chiral center due to the presence of a tert-butyl group. This steric hindrance is a critical factor in its interaction with potential host molecules. Studies on other branched and tertiary alcohols have shown that steric factors can significantly impact complex formation. For instance, it has been demonstrated that t-butanol, a simple tertiary alcohol, does not form a stable inclusion complex with α-cyclodextrin, likely due to steric hindrance preventing its entry into the cavity. rsc.orgrsc.org Similarly, branching in the alkyl chain of alcohols has been shown to generally lower the binding affinity with cyclodextrins. rsc.org

Considering these principles, the molecular recognition of this compound enantiomers would be governed by the following factors:

Host Cavity Size: The choice of host molecule, particularly the cavity size of a cyclodextrin (α-, β-, or γ-cyclodextrin), would be crucial. The cavity must be large enough to accommodate the bulky tert-butyl group and the pentyl chain of the guest molecule. β-cyclodextrin is often suitable for many drug molecules and compounds of similar size. nih.gov

Three-Point Interaction Model: Effective chiral recognition is often explained by the "three-point interaction model," where at least three points of interaction between the host and guest are necessary, with at least one being stereochemically dependent. For this compound, these interactions could involve hydrogen bonding between the hydroxyl group and the host, and hydrophobic interactions of the alkyl groups within the cavity. The different spatial arrangements of the substituents around the chiral center in the (R) and (S) enantiomers would lead to different qualities of these multipoint interactions within the chiral host, resulting in different stabilities of the diastereomeric complexes.

Thermodynamics of Complexation: The binding of each enantiomer to a host molecule is characterized by thermodynamic parameters such as the association constant (Ka), and changes in enthalpy (ΔH°) and entropy (ΔS°). acs.org The difference in the free energy of binding (ΔΔG°) between the two diastereomeric complexes determines the enantioselectivity. A larger ΔΔG° indicates a higher degree of chiral recognition. For the complexation of alcohols with cyclodextrins, the process is often enthalpy-driven. researchgate.net

The following table outlines the key structural features of this compound and their anticipated influence on host-guest complexation for the purpose of chiral recognition.

| Structural Feature of this compound | Expected Impact on Host-Guest Complexation |

| Chiral Center (C3) | This is the basis for enantioselectivity. The different spatial arrangements of the hydroxyl, tert-butyl, and pentyl groups in the (R) and (S) enantiomers will lead to the formation of diastereomeric complexes with a chiral host, each with a unique binding affinity. |

| Tertiary Hydroxyl Group | Acts as a key hydrogen bond donor/acceptor site for interaction with the host molecule. Its position is sterically hindered by the adjacent bulky groups. |

| tert-Butyl Group | This bulky group introduces significant steric hindrance, which will likely necessitate a host with a sufficiently large cavity for inclusion. It may also limit the depth to which the molecule can penetrate the host cavity. |

| Pentyl Chain | This linear alkyl chain provides a hydrophobic segment that can be included within the nonpolar cavity of a host like a cyclodextrin, contributing to the stability of the complex through hydrophobic interactions. |

While specific experimental data for this compound is lacking, research on other chiral tertiary alcohols has demonstrated that chiral recognition is achievable. For example, novel chiral sensors based on selenourea (B1239437) have been shown to effectively recognize a range of tertiary alcohols through the formation of diastereomeric complexes that can be distinguished by NMR spectroscopy. scispace.com This suggests that with the appropriate design of a host molecule, effective molecular recognition of the enantiomers of this compound is feasible.

Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl 3 Octanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of molecules.

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis, Frontier Molecular Orbitals)

The electronic behavior of 2,2-Dimethyl-3-octanol is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier molecular orbitals, governing the molecule's reactivity.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comsemanticscholar.org Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. semanticscholar.org

For a tertiary alcohol like this compound, the HOMO is typically localized on the oxygen atom of the hydroxyl group due to its lone pair electrons. The LUMO, on the other hand, is generally distributed over the antibonding σ* orbitals of the C-O and C-C bonds. This distribution suggests that the molecule is most likely to donate electrons from the oxygen atom in nucleophilic reactions and accept electrons into the antibonding orbitals, potentially leading to bond cleavage.

Table 1: Representative Frontier Molecular Orbital Energies for a Tertiary Alcohol

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.3 to -6.8 | Indicates the molecule's electron-donating capability. |

| LUMO Energy | +1.8 to +2.2 | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 8.1 to 9.0 | Reflects chemical reactivity and stability; a larger gap implies higher stability. |

Note: The values presented are typical for tertiary alcohols and serve as an illustrative example. Specific values for this compound would require dedicated DFT calculations.

Charge Distribution and Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity)

The distribution of electron density within this compound is uneven due to the high electronegativity of the oxygen atom. libretexts.org This creates a polar molecule with a partial negative charge (δ-) on the oxygen and partial positive charges (δ+) on the adjacent carbon and hydrogen atoms. libretexts.org This charge distribution can be quantified using methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). The MEP visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. dergipark.org.tr

Reactivity descriptors derived from DFT, such as Fukui functions, provide more detailed information about local reactivity. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of the most likely sites for nucleophilic and electrophilic attack. For this compound, the oxygen atom is expected to be the primary site for electrophilic attack, while the carbon atom bonded to the hydroxyl group is a likely site for nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

Due to the presence of multiple single bonds, this compound can exist in various three-dimensional arrangements, or conformations. libretexts.org Conformational analysis aims to identify the most stable conformers (those with the lowest potential energy) and to understand the energy barriers between them. libretexts.org

The bulky tert-butyl group (2,2-dimethylpropyl) and the pentyl chain create significant steric hindrance, which strongly influences the preferred conformations. libretexts.org The molecule will tend to adopt a staggered conformation to minimize torsional strain and steric interactions between these bulky groups. libretexts.org

Computational methods can be used to generate a potential energy surface (PES) by systematically rotating the bonds and calculating the energy of each resulting conformation. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes. This analysis is crucial for understanding how the molecule's shape affects its physical properties and its ability to interact with other molecules.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction is acid-catalyzed dehydration to form alkenes. As a tertiary alcohol, this reaction typically proceeds through an E1 (unimolecular elimination) mechanism. libretexts.org

The steps of this mechanism can be modeled computationally:

Protonation of the hydroxyl group: The oxygen atom of the alcohol acts as a base, accepting a proton from an acid catalyst to form an alkyloxonium ion. libretexts.orgquora.com

Formation of a carbocation: The C-O bond breaks, and a water molecule leaves, resulting in a stable tertiary carbocation intermediate. libretexts.orgquora.com This is the rate-determining step.

Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond. libretexts.orgquora.com

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and its structure can be precisely located and characterized through calculations. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. For the dehydration of this compound, the formation of the stable tertiary carbocation leads to a relatively low activation energy compared to primary or secondary alcohols. libretexts.org

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov For aliphatic alcohols, QSPR models have been developed to predict properties such as boiling point, water solubility, and partition coefficients. nih.govnih.gov

These models use molecular descriptors, which are numerical values that encode information about the molecule's structure, such as topological indices, constitutional descriptors, and quantum-chemical parameters. nih.govnih.gov By generating a statistically significant correlation between these descriptors and a known property for a set of training molecules, a predictive model can be built. nih.gov

For this compound, descriptors would include its molecular weight, number of rotatable bonds, topological polar surface area, and calculated parameters like dipole moment and polarizability. guidechem.com These would be used in a QSPR model to predict properties like its n-octanol-water partition coefficient (log P), which is important in environmental and pharmaceutical science. nih.govmdpi.com The basic strategy is to find an optimal quantitative relationship that can be used to predict the properties of compounds, including those that have not been measured experimentally. nih.gov

Solvation Effects and Intermolecular Interactions

Computational chemistry provides powerful tools to investigate the behavior of molecules in different solvent environments and to understand the nature of their interactions with other molecules. Such studies are crucial for predicting a compound's solubility, reactivity, and transport properties. For this compound, a tertiary alcohol with significant steric hindrance around its hydroxyl group, computational models could offer detailed insights into its solvation shell structure and the energetic contributions of various intermolecular forces.

However, a comprehensive review of scientific literature did not yield specific computational studies focused solely on the solvation effects and intermolecular interactions of this compound. Research in this area tends to focus on simpler, linear alcohols like n-octanol or on broader quantitative structure-property relationship (QSPR) models that predict properties for a large set of diverse molecules. mdpi.comanl.gov

Theoretical Framework for Solvation Studies

Computational investigations of solvation can be broadly categorized into explicit and implicit solvent models. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box around the solute (this compound). Molecular dynamics (MD) simulations can then be performed to track the trajectories of all atoms over time. This method provides a detailed picture of the local solvent structure, including the formation and dynamics of hydrogen bonds between the alcohol's hydroxyl group and surrounding solvent molecules.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net The solute is placed in a cavity within this continuum, and the solvation free energy is calculated based on the electrostatic interactions between the solute and the polarized solvent. Popular continuum models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.net These methods are computationally less expensive than explicit solvent simulations and are often used to predict solvation free energies and partition coefficients. mdpi.comresearchgate.netnih.gov

Expected Intermolecular Interactions

The primary intermolecular interactions involving this compound would be:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. In protic solvents like water or other alcohols, it would form hydrogen bonds with the solvent molecules. In a pure sample of this compound, molecules would form hydrogen-bonded clusters, although the bulky tert-butyl group adjacent to the hydroxyl group would likely impose significant steric constraints on the geometry and extent of these networks compared to linear alcohols.

Van der Waals Interactions: These include dispersion forces and dipole-dipole interactions. The long pentyl chain and the methyl groups contribute to dispersion forces, which are crucial for the interaction with nonpolar solvents and other hydrophobic molecules.

Potential Research Findings from Future Computational Studies

Should computational studies on this compound be undertaken, they would likely provide valuable data that could be presented in tabular format.

Table 1: Hypothetical Solvation Free Energy Data for this compound in Various Solvents This table would be generated by performing quantum chemical calculations with a continuum solvation model. The solvation free energy (ΔGsolv) represents the change in Gibbs free energy when a molecule is transferred from the gas phase to a solvent.

| Solvent | Dielectric Constant | Calculated ΔGsolv (kJ/mol) |

| Water | 78.4 | (Data not available) |

| Octanol | 10.3 | (Data not available) |

| Hexane | 1.88 | (Data not available) |

| Acetonitrile | 37.5 | (Data not available) |

Table 2: Hypothetical Interaction Energy Components for a this compound Dimer Symmetry-Adapted Perturbation Theory (SAPT) is a computational method that can decompose the total interaction energy between two molecules into physically meaningful components. This would provide insight into the nature of the forces holding the molecules together.

| Interaction Component | Energy (kJ/mol) |

| Electrostatics | (Data not available) |

| Exchange (Repulsion) | (Data not available) |

| Induction (Polarization) | (Data not available) |

| Dispersion | (Data not available) |

| Total Interaction Energy | (Data not available) |

Derivatization Chemistry and Advanced Analytical Method Development for 2,2 Dimethyl 3 Octanol

Principles and Objectives of Chemical Derivatization for Enhanced Detection

Chemical derivatization is a technique used to chemically modify an analyte to produce a new compound with properties more suitable for a given analytical method. For a compound like 2,2-dimethyl-3-octanol, which contains an "active" hydroxyl (-OH) group, derivatization is often essential for gas chromatography (GC) analysis. libretexts.orgchromatographyonline.com The primary objectives of derivatizing this tertiary alcohol are:

Increased Volatility : The hydroxyl group in this compound can form hydrogen bonds, which decreases its volatility and makes GC analysis difficult. colostate.edu Derivatization replaces the active hydrogen with a non-polar group, breaking these intermolecular forces and significantly increasing the compound's volatility. chromatographyonline.comcolostate.edu

Improved Chromatographic Behavior : Polar compounds like alcohols can interact with active sites on the GC column, leading to poor peak shape (tailing) and reduced separation efficiency. colostate.edu Converting the alcohol to a less polar derivative minimizes these interactions, resulting in sharper, more symmetrical peaks. libretexts.org

Enhanced Thermal Stability : Some alcohols can be prone to dehydration or rearrangement at the high temperatures used in GC injectors and columns. Derivatization can create a more thermally stable molecule, preventing degradation and ensuring accurate analysis. colostate.edu

Increased Detector Sensitivity : Derivatization can introduce specific functional groups that enhance the response of detectors like the electron capture detector (ECD) or mass spectrometer (MS). colostate.edu For MS, derivatization can produce fragments that are more characteristic and aid in structural confirmation. researchgate.net

The process typically involves reacting the hydroxyl group of this compound with a specific reagent to form a derivative, such as a silyl (B83357) ether or an ester, which is more amenable to analysis. libretexts.org

Improvement of Chromatographic Separations through Derivatization (e.g., Volatility, Selectivity)

Derivatization is a powerful tool for improving the chromatographic separation of this compound from other components in a complex mixture. The primary improvements stem from changes in volatility and selectivity.

Volatility : As previously discussed, converting the polar hydroxyl group to a non-polar silyl ether or ester derivative dramatically increases the compound's volatility. colostate.edu This leads to shorter retention times on standard non-polar GC columns (like those with a polydimethylsiloxane (B3030410) phase) and allows for elution at lower temperatures, reducing the risk of thermal degradation.

Selectivity : Derivatization can alter the elution order of compounds, which can be used to resolve co-eluting peaks. For instance, while underivatized this compound might co-elute with other polar compounds, its derivatized form will have a significantly different retention time, allowing for its separation. nih.gov By choosing different derivatizing agents, the retention time can be manipulated to optimize separation from specific matrix interferences. For example, using a larger silylating reagent (e.g., one that adds a tert-butyldimethylsilyl group instead of a TMS group) will increase the retention time more significantly.

Furthermore, for chiral compounds, derivatization with a chiral reagent can be used to separate enantiomers on a non-chiral GC column. This technique creates diastereomers that have different physical properties and can be separated chromatographically.

Advanced Sample Preparation Techniques (e.g., Microextraction, Solid-Phase Extraction)

Effective sample preparation is crucial for isolating this compound from its matrix (e.g., environmental, biological, or industrial samples) and concentrating it prior to analysis. thermofisher.comphenomenex.com Advanced techniques like solid-phase extraction (SPE) and solid-phase microextraction (SPME) are highly effective. thermofisher.comphenomenex.com

Solid-Phase Extraction (SPE) : SPE is a sample cleanup and concentration technique that partitions analytes between a solid sorbent and a liquid phase. nih.gov For a moderately polar compound like this compound, a reversed-phase sorbent like C18 could be used to extract it from an aqueous sample. The sample is loaded onto the SPE cartridge, interferences are washed away with a weak solvent, and the target analyte is then eluted with a small volume of a stronger organic solvent like methanol (B129727) or acetonitrile. phenomenex.com This process removes interfering compounds and concentrates the analyte, improving detection limits. labrulez.com

Solid-Phase Microextraction (SPME) : SPME is a solvent-free, miniaturized extraction technique that uses a coated fiber to adsorb analytes from a sample. nih.govbuffalostate.edu For a volatile compound like this compound, headspace SPME is often ideal. lmaleidykla.lt The SPME fiber is exposed to the vapor phase above the sample, where volatile and semi-volatile compounds partition onto the fiber coating. lmaleidykla.lt After an equilibrium period, the fiber is retracted and inserted directly into the GC injector for thermal desorption and analysis. lmaleidykla.lt This technique integrates sampling, extraction, and concentration into a single step. buffalostate.edu The choice of fiber coating (e.g., polydimethylsiloxane for non-polar compounds or polyacrylate for more polar ones) is critical for selective and efficient extraction. lmaleidykla.lt

Table 2: Overview of Advanced Sample Preparation Techniques

| Technique | Principle | Application for this compound | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. nih.gov | Extraction from liquid matrices (e.g., water, plasma); sample cleanup and concentration. | High recovery, good for larger sample volumes, removes significant matrix interference. labrulez.com | Requires solvents, can be multi-step and time-consuming. buffalostate.edu |

| Solid-Phase Microextraction (SPME) | Analyte is adsorbed onto a coated fiber, then thermally desorbed in a GC injector. nih.gov | Analysis of volatile and semi-volatile compounds in liquid or solid samples (via headspace). lmaleidykla.lt | Solvent-free, simple, fast, integrates extraction and injection. buffalostate.edu | Fiber fragility, potential for matrix effects, requires optimization of extraction time/temp. lmaleidykla.lt |

Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., GC-MS/MS)

To achieve unambiguous identification and accurate quantification of this compound, especially at trace levels in complex matrices, hyphenated analytical techniques are indispensable. chemijournal.com A hyphenated technique combines a separation method with a detection method, providing multiple dimensions of data. ajpaonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most powerful and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. ajpaonline.com The gas chromatograph separates the components of the mixture, and the mass spectrometer serves as the detector. asdlib.org The MS ionizes the molecules eluting from the GC column, separates the resulting ions based on their mass-to-charge ratio (m/z), and records their relative abundance. This provides two key pieces of information:

Retention Time (from GC) : A characteristic time for a compound to travel through the column under specific conditions.

Mass Spectrum (from MS) : A fragmentation pattern that acts as a chemical "fingerprint," allowing for confident identification of the compound by matching it against a spectral library. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : For even greater selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. nih.gov In GC-MS/MS, a specific precursor ion from the initial mass spectrum of the derivatized this compound is selected and then fragmented a second time to produce characteristic product ions. By monitoring a specific precursor-to-product ion transition (a technique called Selected Reaction Monitoring or SRM), it is possible to detect the target analyte with extremely high selectivity, effectively eliminating background noise from the sample matrix. nih.gov This makes GC-MS/MS the gold standard for trace-level quantification in complex samples.

The combination of derivatization to improve chromatography, advanced microextraction for sample preparation, and a powerful hyphenated technique like GC-MS/MS provides a comprehensive and robust workflow for the definitive analysis of this compound.

Future Research Directions and Emerging Methodologies for 2,2 Dimethyl 3 Octanol

Exploration of Novel Catalytic Systems for Specific Transformations

The synthesis of sterically hindered tertiary alcohols such as 2,2-dimethyl-3-octanol remains a significant challenge in organic chemistry. researchgate.net Future research will heavily focus on the discovery and optimization of novel catalytic systems to enable specific and efficient transformations.

Metal-Based Catalysis: Transition-metal catalysts are at the forefront of developing new synthetic routes. researchgate.net Research is moving towards more sustainable and earth-abundant metals. For instance, efficient one-pot methods for synthesizing tertiary alcohols using titanium-based catalysts like Cp2TiCl2 have been developed, reacting ketones with aryl olefins and AlCl3. mdpi.com Future work could adapt such methodologies for the alkylation of ketones to produce specific aliphatic tertiary alcohols. The development of mixed metal systems, such as La-Li heterobimetallic catalysts, also shows promise for the kinetic resolution of racemic tertiary alcohols, a crucial step for obtaining enantiomerically pure compounds. thieme-connect.com

Organocatalysis: The use of small organic molecules as catalysts offers a greener alternative to metal-based systems. Chiral phosphoric acids and peptide-based catalysts are being explored for the kinetic resolution of tertiary alcohols. thieme-connect.com These catalysts can provide high levels of enantioselectivity and are often more tolerant to functional groups and reaction conditions. The ongoing design of new chiral scaffolds for organocatalysts will likely yield more effective systems for the asymmetric synthesis and resolution of this compound.

Biocatalysis: Enzymes, particularly lipases and alcohol dehydrogenases, offer unparalleled selectivity. While the steric hindrance of tertiary alcohols presents a challenge for many enzymes, protein engineering and directed evolution are powerful tools to overcome these limitations. oup.com Mutagenesis studies on lipases have already shown success in improving activity towards tertiary alcohols. researchgate.net Future research will likely involve creating bespoke enzymes specifically designed for the synthesis or resolution of this compound.

| Catalytic System | Primary Application | Potential Advantages for this compound | Current Challenges |

|---|---|---|---|

| Transition-Metal Catalysts (e.g., Ti, Rh, Pd) | Synthesis & Kinetic Resolution | High reactivity, potential for diverse transformations. researchgate.netthieme-connect.com | Cost, toxicity of residual metals, sensitivity to air/moisture. |

| Organocatalysts (e.g., Chiral Phosphoric Acids) | Asymmetric Synthesis & Kinetic Resolution | Metal-free, lower toxicity, high enantioselectivity. thieme-connect.com | Higher catalyst loading may be required, substrate scope can be limited. |

| Biocatalysts (e.g., Engineered Lipases) | Kinetic Resolution & Asymmetric Synthesis | Exceptional selectivity, mild reaction conditions, environmentally benign. oup.com | Steric hindrance of tertiary alcohols, need for custom enzyme development. researchgate.net |

Integration of Advanced Computational Approaches for Predictive Design

Computational chemistry is transitioning from a tool for understanding reaction mechanisms to a predictive powerhouse for designing new synthetic routes and catalysts.

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods are crucial for modeling the transition states of reactions involving this compound. By calculating the energy barriers of different reaction pathways, researchers can predict the most likely products and optimize reaction conditions for higher yields and selectivity. For example, computational modeling can guide the synthesis of complex molecules by predicting which reactants will successfully combine under photocatalysis. mit.edu

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its interaction with catalysts, solvents, and other reagents over time. This is particularly valuable in biocatalysis, where it can be used to understand how the substrate fits into an enzyme's active site and to guide protein engineering efforts to improve catalytic efficiency. nih.gov

Predictive Software and Protocols: The development of integrated computational protocols, such as FRESCO (Framework for Rapid Enzyme Stabilization by COmputational Libraries), allows for the structure-based prediction of mutations that can enhance enzyme stability and activity. nih.gov Similar computational frameworks can be developed to predict the performance of various catalysts for the synthesis of this compound, thereby reducing the need for extensive experimental screening. These computational tools can help design and optimize synthetic pathways before any lab work is initiated. nih.gov

| Computational Method | Primary Application | Specific Utility for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism & Catalyst Design | Predicting reactivity, modeling transition states, designing selective catalysts. mit.edu |

| Molecular Dynamics (MD) | Enzyme-Substrate Interactions | Simulating the binding of this compound in an enzyme's active site to guide engineering. nih.gov |

| Predictive Frameworks (e.g., FRESCO) | Enzyme and Catalyst Optimization | Identifying stabilizing mutations in enzymes or optimizing ligand design for metal catalysts. nih.gov |

Development of Integrated Platforms for Stereoselective Synthesis and Chiral Resolution

Since this compound is a chiral molecule, obtaining single enantiomers is critical for many potential applications. Future methodologies will focus on integrated platforms that combine synthesis and purification in streamlined processes.

Dynamic Kinetic Resolution (DKR): DKR is a powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. mdpi.com The development of compatible catalyst pairs, often a metal catalyst for racemization and an enzyme for resolution, is a key area of research. encyclopedia.pub Applying this to tertiary alcohols like this compound is a significant but worthwhile challenge. mdpi.comencyclopedia.pub

Continuous-Flow Systems: Integrating stereoselective synthesis or resolution into continuous-flow reactors offers numerous advantages, including improved safety, scalability, and process control. A flow system could consist of a packed-bed reactor containing an immobilized chiral catalyst (either enzymatic or chemical) for the resolution of racemic this compound, followed by in-line separation. This approach has been successfully applied to other types of alcohols and is a promising direction for future development. encyclopedia.pub

Novel Chiral Auxiliaries and Derivatizing Agents: The development of new chiral auxiliaries can facilitate the separation of enantiomers. For example, racemic alcohols can be reacted with a chiral auxiliary to form diastereomers, which are then separated by conventional methods like chromatography or crystallization. rsc.orgrsc.org Research into more efficient and easily removable auxiliaries is ongoing.

Application of Machine Learning and Artificial Intelligence in Structure-Reactivity Prediction

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2-Dimethyl-3-octanol, and how do they influence its experimental handling?

- Methodological Answer : The compound's calculated properties include a LogP of 3.38 (indicating moderate lipophilicity), a pKa of 19.41 (weak acidity), and a polar surface area of 20.23 Ų (low polarity). These parameters dictate solubility in organic solvents (e.g., hexane or ethyl acetate) and stability under basic conditions. For handling, ensure inert atmospheres during reactions due to its alcohol functionality, which may oxidize . Safety protocols from analogous alcohols (e.g., avoiding static discharge and using flame-resistant equipment) should be followed .

Q. How can this compound be synthesized, and what are common impurities?

- Methodological Answer : A plausible route is the Grignard reaction between tert-butyl magnesium bromide and pentanal, followed by acid quenching. Key impurities include unreacted aldehyde (detectable via FTIR at ~1700 cm⁻¹ for C=O) or dehydration byproducts (e.g., alkenes via GC-MS). Purification via fractional distillation (b.p. ~215–220°C, estimated from molar refractivity data ) or silica gel chromatography (using hexane/ethyl acetate) is recommended.

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the two methyl groups (δ 0.8–1.0 ppm), a multiplet for the tertiary alcohol proton (δ 1.5–1.7 ppm), and alkyl chain resonances (δ 1.2–1.4 ppm).

- ¹³C NMR : Peaks for quaternary carbons (δ 25–30 ppm) and the alcohol-bearing carbon (δ 70–75 ppm).

- Mass Spectrometry : Electron ionization (EI-MS) should show a molecular ion at m/z 158 (C₁₀H₂₂O⁺), with fragmentation peaks at m/z 85 (loss of C₅H₁₁O) .

Advanced Research Questions

Q. How can computational methods (e.g., QSPR or DFT) predict the reactivity of this compound in catalytic oxidation studies?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models can correlate the compound’s LogD (3.38 at pH 7.4 ) with its electron-donating capacity in oxidation reactions. Density Functional Theory (DFT) simulations (e.g., using Gaussian09) can map the electron density around the hydroxyl group to predict sites for radical formation or nucleophilic attack. Compare results with experimental data (e.g., EPR for radical intermediates) to validate models .

Q. How to resolve contradictions in chromatographic purity data for this compound?

- Methodological Answer : Discrepancies in GC-MS vs. HPLC results may arise from:

- Matrix Effects : Use internal standards (e.g., deuterated alcohols) to normalize retention time shifts.

- Degradation : Perform stability studies under varying temperatures/pH. For example, monitor alcohol dehydration (via GC-MS for alkene byproducts) or oxidation (via FTIR for ketone formation) .

- Column Selectivity : Test polar (e.g., PEG) vs. non-polar (e.g., PDMS) columns to differentiate co-eluting isomers .

Q. What strategies optimize the stereoselective synthesis of this compound derivatives for biological activity studies?

- Methodological Answer :

- Chiral Catalysts : Use Sharpless asymmetric epoxidation or Jacobsen kinetic resolution to introduce stereocenters.

- Stereochemical Analysis : Compare experimental optical rotation with calculated values (via polarimetry and computational tools like ORCA).

- Biological Assays : Test enantiomers for antimicrobial activity (e.g., against E. coli), noting differences in efficacy due to membrane permeability (linked to LogP ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.